9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole
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Overview
Description
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is a compound that features a carbazole moiety linked to a dihydrooxazole ring via a propyl chain. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole typically involves the reaction of 9H-carbazole with a suitable propylating agent, followed by cyclization to form the dihydrooxazole ring. Common reagents include alkyl halides for the propylation step and various catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Alcohol derivatives of the dihydrooxazole ring.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with optoelectronic properties.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymer with similar carbazole functionality used in memory devices.
Carbazole-3,6-dione: An oxidized derivative of carbazole with distinct chemical properties.
Uniqueness
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is unique due to its combination of carbazole and dihydrooxazole moieties, providing a balance of electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring both stability and functionality .
Properties
CAS No. |
89905-55-5 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(3-carbazol-9-ylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H18N2O/c1-3-8-16-14(6-1)15-7-2-4-9-17(15)20(16)12-5-10-18-19-11-13-21-18/h1-4,6-9H,5,10-13H2 |
InChI Key |
JATVKQJQPLSNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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